5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 104107-22-4
VCID: VC21255581
InChI: InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
SMILES: CC1CC2=C(C1=O)C=CC(=C2)Br
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 104107-22-4

Cat. No.: VC21255581

Molecular Formula: C10H9BrO

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one - 104107-22-4

Specification

CAS No. 104107-22-4
Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
IUPAC Name 5-bromo-2-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Standard InChI Key GMWXCOYOQNIWPE-UHFFFAOYSA-N
SMILES CC1CC2=C(C1=O)C=CC(=C2)Br
Canonical SMILES CC1CC2=C(C1=O)C=CC(=C2)Br

Introduction

Chemical Identity and Structural Properties

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is an indanone derivative characterized by a bicyclic structure with a bromine atom at position 5 and a methyl group at position 2. The compound has several identifiers and properties that are important for its characterization and study.

Identification Parameters

The compound is represented by various identifiers in chemical databases and literature as shown in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

ParameterValue
CAS Number104107-22-4
Molecular FormulaC₁₀H₉BrO
Molecular Weight225.08 g/mol
IUPAC Name5-bromo-2-methyl-2,3-dihydroinden-1-one
InChIInChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
InChIKeyGMWXCOYOQNIWPE-UHFFFAOYSA-N
SMILESCC1CC2=C(C1=O)C=CC(=C2)Br

These identifiers provide unique ways to reference and search for the compound in various chemical databases and literature .

Physical and Chemical Properties

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems.

Table 2: Physicochemical Properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

PropertyValue
Physical StateSolid at room temperature
Boiling Point332.0±41.0 °C at 760 mmHg
XLogP3-AA2.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Topological Polar Surface Area17.1 Ų
Heavy Atom Count12
Complexity202

The compound has a relatively high boiling point and moderate lipophilicity (XLogP3-AA value of 2.9), indicating good permeability through cell membranes, which is relevant for potential pharmacological applications .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, with bromination of the parent indanone being the most common approach.

Laboratory Synthesis

The most straightforward approach to synthesizing 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one involves the selective bromination of 2-methyl-1-indanone. This reaction typically employs bromine or other brominating agents to introduce the bromine atom at the 5-position of the aromatic ring.

The general synthesis pathway can be outlined as follows:

  • Starting with 2-methyl-1-indanone

  • Addition of a brominating agent (such as Br₂, NBS, or HBr)

  • Reaction under controlled temperature and solvent conditions

  • Purification through crystallization or column chromatography

The bromination reaction typically proceeds with high regioselectivity, with the bromine preferentially adding to the 5-position due to electronic and steric factors.

Industrial Production

For large-scale production, more efficient and economical methods are employed:

  • Continuous flow processes that enhance yield and minimize by-products

  • Careful control of reaction parameters (temperature, pressure, concentration)

  • Specialized purification techniques for higher purity

  • Use of less hazardous or more environmentally friendly brominating agents

Research by Grossmann and colleagues documented the use of this compound as an intermediate in more complex organic syntheses, highlighting its utility in multi-step synthetic pathways .

Chemical Reactivity and Reaction Patterns

The reactivity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is largely determined by its functional groups: the carbonyl group, the bromine substituent, and the fused ring system.

Key Reactive Sites

The compound exhibits several reactive sites that can be targeted for further chemical transformations:

  • The carbonyl group (C=O) can undergo nucleophilic addition reactions

  • The bromine atom serves as a handle for cross-coupling reactions

  • The methyl group at the 2-position can participate in condensation reactions

  • The α-carbon adjacent to the carbonyl group can undergo enolization

Common Reaction Types

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one participates in various reaction types:

Table 3: Common Reactions of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Reaction TypeReagentsProductsApplications
ReductionNaBH₄, LiAlH₄Corresponding alcoholSynthesis of complex molecules
Cross-couplingPalladium catalysts, organometallic reagentsArylated or alkylated derivativesFunctionalization of the aromatic ring
Carbonyl condensationAmines, hydrazinesImines, hydrazones, oximesSynthesis of nitrogen-containing derivatives
Wittig reactionPhosphonium ylidesAlkene derivativesCarbon-carbon bond formation

These reactions demonstrate the versatility of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a synthetic building block in organic chemistry.

Research Applications and Current Studies

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves various functions in research settings, particularly in organic synthesis and pharmaceutical development.

Synthetic Applications

This compound is frequently employed as:

  • A building block in the synthesis of complex molecules

  • An intermediate in the preparation of pharmaceutical precursors

  • A substrate for studying regioselective reactions

  • A model compound for developing new synthetic methodologies

One notable application involves its use in studies toward the total synthesis of salimabromide, a halogenated polyketide isolated from the marine myxobacterium Enhygromyxa salina .

Research Context

Research by Grossmann and colleagues at the University of Munich demonstrated the utility of brominated indanone derivatives in constructing complex tetracyclic structures. Their work highlighted how compounds like 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one can serve as versatile intermediates in challenging synthetic transformations, particularly in the context of natural product synthesis .

Comparison with Structural Analogs

Several structural analogs of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one exist, differing in the position of the bromine substituent or containing additional functional groups.

Positional Isomers

The position of the bromine atom significantly influences the compound's properties and reactivity.

Table 4: Comparison of Brominated 2-methyl-2,3-dihydro-1H-inden-1-one Isomers

CompoundCAS NumberKey DifferencesPotential Unique Properties
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one174702-59-1Bromine at position 4Different electronic distribution, altered reactivity pattern
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one104107-22-4Bromine at position 5Reference compound
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one176088-59-8Bromine at position 6Different steric interactions, altered binding in biological systems
7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one213381-43-2Bromine at position 7Proximity of bromine to carbonyl affects electronic properties

Each positional isomer exhibits distinct chemical and potentially different biological properties due to the altered electronic distribution and steric factors .

Functional Derivatives

Several derivatives of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one have been reported, including:

  • 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime (CAS: 405554-62-3) - a derivative with modified carbonyl functionality

  • 5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273655-83-6) - containing an additional methyl group

These derivatives potentially offer different reactivity profiles and biological activities compared to the parent compound .

SupplierCatalog ReferenceTypical PurityPackage Sizes
CymitQuimica54-OR8503795%250mg, 1g
GlpBioGF22462>98%Varies
VulcanChemVC21255581Research gradeCustom

Pricing varies significantly depending on quantity, purity, and supplier, with research-grade material generally commanding higher prices .

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